![molecular formula C16H17N5O2 B12173431 N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173431.png)
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One eco-friendly method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the target compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting protein kinases and GABA receptors.
Biological Research: The compound is studied for its potential as a fluorescent probe and its role in modulating biological pathways.
Industrial Applications: It is incorporated into polymers for use in solar cells and other materials science applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets such as protein kinases and GABA receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity .
Biological Activity
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and neurological disorders.
Property | Value |
---|---|
Molecular Formula | C16H17N5O2 |
Molecular Weight | 311.34 g/mol |
IUPAC Name | N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI | InChI=1S/C16H17N5O2/c1-23-16... |
InChI Key | CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3)C=C1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as protein kinases and GABA receptors. The compound is believed to modulate the activity of these targets, influencing various biological pathways critical for cellular function and survival.
Specific Targets
- Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cancer progression.
- GABA Receptors : It may also act on GABA receptors, which are crucial for neurotransmission and could be beneficial in treating neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated for its inhibitory effects on c-Met kinase—a target implicated in several cancers. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-benzyl... | A549 | 1.06 ± 0.16 |
N-benzyl... | MCF-7 | 1.23 ± 0.18 |
N-benzyl... | HeLa | 2.73 ± 0.33 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for potential neuroprotective effects. The modulation of GABA receptors suggests a role in reducing excitotoxicity and promoting neuronal survival under stress conditions.
Case Studies
- Study on c-Met Inhibition : A series of triazolo-pyridazine derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among them, compounds similar to this compound showed promising results with IC50 values comparable to established inhibitors like Foretinib .
- Neuropharmacological Assessment : Research assessing the interaction of this compound with GABA receptors indicated potential benefits in models of seizure and anxiety disorders, suggesting a dual role in both cancer treatment and neurological applications .
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17N5O2/c1-23-16-10-8-14-19-18-13(21(14)20-16)7-9-15(22)17-11-12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,17,22) |
InChI Key |
CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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